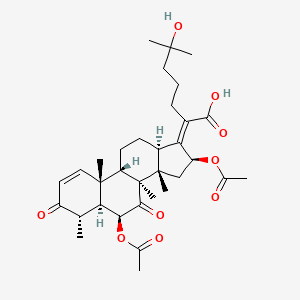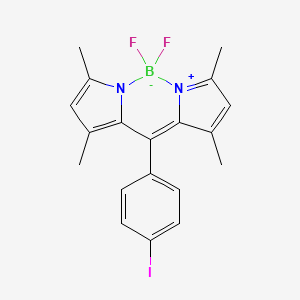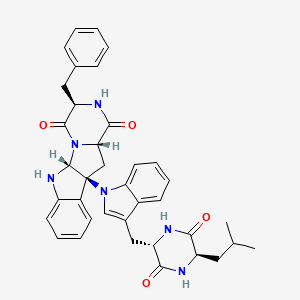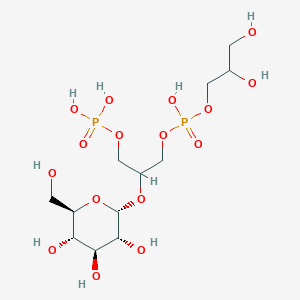
alpha-D-Glucosylpoly(glycerol phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-alpha-D-glucosyl poly(glycerol phosphate) macromolecule is a poly(glycerol phosphate) macromolecule having alpha-D-glucosyl residues at the secondary hydroxy groups on the repeating units. It is a poly(glycerol phosphate) macromolecule and a glycopolymer macromolecule.
Aplicaciones Científicas De Investigación
Crystal Structures of Enzymes Involved in Related Processes
- Glycerol 3-Phosphate Dehydrogenase (GPD1) in Humans : This enzyme is crucial in the biological conversion of dihydroxyacetone to glycerol-3-phosphate. The crystal structure of GPD1 provides insights into its two distinct domains and its electrophilic catalytic mechanism, which may be relevant for understanding similar processes involving alpha-D-Glucosylpoly(glycerol phosphate) (Ou et al., 2006).
Glycosyl Transfer and Synthesis
- Oligosaccharide Synthesis with Glycosyl Phosphates : The efficient synthesis of alpha- and beta-glycosyl phosphates and their use as glycosylating agents for various linkages can provide insights into the synthesis and manipulation of alpha-D-Glucosylpoly(glycerol phosphate) (Plante et al., 2001).
Enzyme-Substrate Interactions
- Cellobiose Phosphorylase from Cellulomonas Uda : This study on glucosyl transfer and enzyme-substrate interactions could be relevant for understanding similar interactions in compounds like alpha-D-Glucosylpoly(glycerol phosphate) (Nidetzky et al., 2000).
Starch Phosphorylation
- Alpha-Glucan, Water Dikinase in Plants : This enzyme is involved in the phosphorylation of starch, a process that may have parallels in the phosphorylation mechanisms of alpha-D-Glucosylpoly(glycerol phosphate) (Mikkelsen et al., 2004).
General Acid-Base Catalysis
- Alpha-Glucan Phosphorylases : This research explores the glucosyl transfer from D-glucal, a reaction catalyzed by alpha-glucan phosphorylases. Understanding these mechanisms can shed light on similar processes in alpha-D-Glucosylpoly(glycerol phosphate) (Klein et al., 1982).
Structural Analyses of Polymers
- Hexasaccharide 1-Phosphate Polymer from Arthrobacter Uda : The study of this polymer, which combines features of teichuronic acids and glycosyl 1-phosphate polymers, could be relevant for understanding the structure and function of alpha-D-Glucosylpoly(glycerol phosphate) (Potekhina et al., 2012).
Propiedades
Nombre del producto |
alpha-D-Glucosylpoly(glycerol phosphate) |
|---|---|
Fórmula molecular |
C12H26O16P2 |
Peso molecular |
488.27 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl [3-phosphonooxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C12H26O16P2/c13-1-6(15)3-25-30(22,23)26-5-7(4-24-29(19,20)21)27-12-11(18)10(17)9(16)8(2-14)28-12/h6-18H,1-5H2,(H,22,23)(H2,19,20,21)/t6?,7?,8-,9-,10+,11-,12+/m1/s1 |
Clave InChI |
CVGGAOGCVJSXBB-XMDCDNQBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




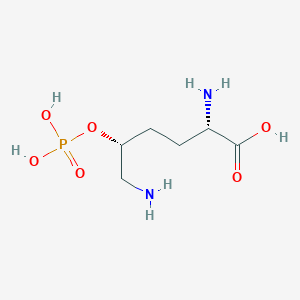
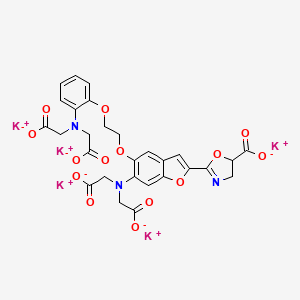
![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)

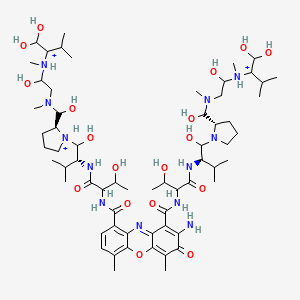

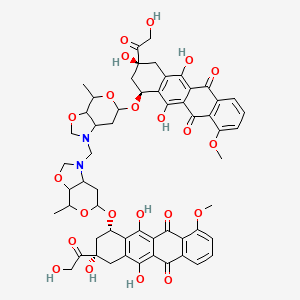
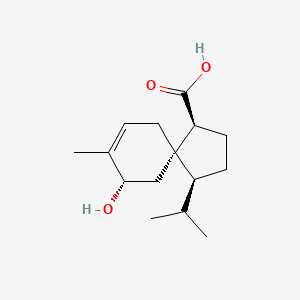
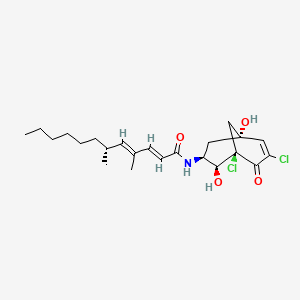
![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
